![molecular formula C7H6BrFO B6319952 2-Bromo-4-fluoro-3-methylphenol, 95% CAS No. 220901-60-0](/img/structure/B6319952.png)
2-Bromo-4-fluoro-3-methylphenol, 95%
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Description
2-Bromo-4-fluoro-3-methylphenol is an organic compound with the molecular formula C7H6BrFO. It is a derivative of phenol, with bromine, fluorine, and a methyl group attached to the phenol ring . It is typically stored in a sealed, dry environment at 2-8°C . The compound is usually in a solid, semi-solid, or liquid form .
Synthesis Analysis
The synthesis of 2-Bromo-4-fluoro-3-methylphenol can be achieved through various methods. One such method involves the bromination of 4-methylphenol in acetic acid with potassium bromide at 35°C . Another method involves the continuous bromination of paracresol . This method measures the reaction material bromine and paracresol accurately according to the reaction and mixes the materials evenly for being added to a reactor .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-fluoro-3-methylphenol can be represented by the InChI code1S/C7H6BrFO/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3
. The compound has a molecular weight of 205.03 . Physical And Chemical Properties Analysis
2-Bromo-4-fluoro-3-methylphenol is a solid, semi-solid, or liquid compound . It is typically stored in a sealed, dry environment at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
Phenolic compounds, in general, are known to interact with various biological targets, including enzymes and cell membranes, leading to diverse biological effects .
Mode of Action
Phenolic compounds can interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic effects, and covalent bonding . The presence of the bromo, fluoro, and methyl groups in the phenolic ring may influence these interactions, potentially altering the compound’s activity.
Biochemical Pathways
Phenolic compounds can influence numerous biochemical pathways due to their potential antioxidant, anti-inflammatory, and antimicrobial properties .
Pharmacokinetics
Phenolic compounds, in general, are known to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized mainly in the liver, and excreted in urine .
Result of Action
Phenolic compounds can exert various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities, which can lead to changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-fluoro-3-methylphenol . These factors can include temperature, pH, and the presence of other substances that can interact with the compound. For instance, the compound’s stability can be affected by exposure to light, heat, or oxygen .
properties
IUPAC Name |
2-bromo-4-fluoro-3-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-5(9)2-3-6(10)7(4)8/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAZNBGOONSMFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-3-methylphenol |
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